molecular formula C16H20ClN5O B11004795 1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide

Katalognummer: B11004795
Molekulargewicht: 333.81 g/mol
InChI-Schlüssel: MYBMOVQRLZPWCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(6-Chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 4. The molecule integrates a piperidine ring linked to a carboxamide group, with the amide nitrogen further substituted by a (1-methyl-1H-pyrrol-2-yl)methyl moiety.

Eigenschaften

Molekularformel

C16H20ClN5O

Molekulargewicht

333.81 g/mol

IUPAC-Name

1-(6-chloropyridazin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C16H20ClN5O/c1-21-8-3-5-13(21)10-18-16(23)12-4-2-9-22(11-12)15-7-6-14(17)19-20-15/h3,5-8,12H,2,4,9-11H2,1H3,(H,18,23)

InChI-Schlüssel

MYBMOVQRLZPWCL-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC=C1CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary components (Figure 1):

  • 6-Chloropyridazine core : Introduced via cyclization or halogenation of pyridazine derivatives.

  • Piperidine-3-carboxamide backbone : Derived from piperidine precursors through functionalization.

  • N-((1-Methyl-1H-pyrrol-2-yl)methyl) side chain : Attached via alkylation or reductive amination.

Stepwise Synthesis Protocols

Synthesis of 6-Chloropyridazine Intermediate

The 6-chloropyridazine moiety is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives, followed by chlorination. A representative protocol involves:

  • Cyclization : Reacting mucochloric acid with hydrazine hydrate at 80–100°C to form 3,6-dichloropyridazine.

  • Selective Dechlorination : Treating with zinc dust in acetic acid to yield 6-chloropyridazine (85–92% yield).

Key Reaction Conditions :

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, 80°C, 12 h78
Selective ChlorinationCl₂, FeCl₃ catalyst, 50°C92

Piperidine-3-carboxamide Preparation

Piperidine-3-carboxamide is synthesized via hydrogenation of nicotinamide derivatives:

  • Reduction : Nicotinamide (10 mmol) in isopropanol with 10% Pd/C under H₂ (0.5 MPa, 75°C, 4 h) yields piperidine-3-carboxamide (98.4% yield).

Optimization Data :

  • Catalyst Loading : 14.4 g Pd/C per 122.12 g nicotinamide.

  • Temperature : 75°C ensures complete reduction without over-hydrogenation.

Side Chain Introduction: N-((1-Methyl-1H-pyrrol-2-yl)methyl) Group

The pyrrole-methyl side chain is attached via alkylation or Mitsunobu reaction :

  • Alkylation : Reacting 1-methylpyrrole-2-carbaldehyde with piperidine-3-carboxamide in the presence of NaBH₃CN (MeOH, 0°C → RT, 12 h).

  • Mitsunobu Reaction : Using DIAD/PPh₃ to couple 1-methylpyrrol-2-methanol to the piperidine nitrogen (75–82% yield).

Comparative Efficiency :

MethodReagentsYield (%)Purity (HPLC)
AlkylationNaBH₃CN, MeOH6895.2
MitsunobuDIAD/PPh₃, THF8298.5

Final Amide Coupling

The 6-chloropyridazine and piperidine-pyrrole intermediates are conjugated via amide bond formation :

  • Activation : Piperidine-3-carboxamide (1 eq) is treated with HATU (1.2 eq) and DIPEA (2 eq) in DMF (0°C, 15 min).

  • Coupling : 6-Chloropyridazine-3-carboxylic acid (1.1 eq) is added, and the reaction is stirred at RT for 24 h (89% yield).

Critical Parameters :

  • Coupling Agents : HATU > EDC/HOBt in yield (89% vs. 72%).

  • Solvent : DMF outperforms THF or DCM in solubility and reaction rate.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, EtOAc/hexane 3:7 → 1:1) followed by recrystallization (MeOH/H₂O) to achieve >99% purity.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (s, 1H, pyridazine-H), 6.81–6.37 (m, 3H, pyrrole-H), 3.45 (t, 2H, N-CH₂), 2.46 (m, 4H, piperidine-H).

  • HRMS : [M+H]⁺ calc. 319.1245, found 319.1248.

Industrial-Scale Considerations

Process Optimization

  • Cost-Effective Catalysts : Switching from Pd/C to Raney Ni in hydrogenation reduces costs by 40% without compromising yield.

  • Solvent Recycling : DMF recovery via distillation achieves 85% reuse efficiency.

Challenges and Solutions

ChallengeMitigation Strategy
Regioselectivity in chlorinationUse FeCl₃ as Lewis acid catalyst
Epimerization during couplingLow-temperature activation (0°C)

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions may be used to modify the functional groups.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Polarity and Solubility

  • Hydroxyphenyl substituent (CAS 1401541-97-6): The 4-hydroxyphenyl group increases polarity due to the hydroxyl group, likely improving aqueous solubility compared to the target compound’s pyrrole-derived substituent .
  • Tetrahydrothiophene sulfone (CAS 1401576-43-9): The sulfone group enhances polarity and may improve metabolic stability by resisting oxidative degradation .

Molecular Weight and Drug-Likeness

  • All analogs fall within the typical range for small-molecule drugs (300–500 g/mol). The thiazolyl-pyridyl derivative (400.9 g/mol) approaches the upper limit, which may affect bioavailability .

Biologische Aktivität

1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a piperidine ring, a chlorinated pyridazine moiety, and a pyrrole-derived side chain. This composition suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The compound's molecular formula is C16H20ClN5OC_{16}H_{20}ClN_{5}O with a molecular weight of approximately 333.81 g/mol . Its structural complexity allows for diverse biological interactions, which are crucial for its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. The following sections delve into specific areas of biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in various diseases. Interaction studies have shown that it may modulate pathways related to inflammation and other biochemical processes.

In Vitro Studies

In vitro assays have demonstrated that 1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide can inhibit the activity of cyclooxygenase (COX) enzymes, specifically COX-2. The IC50 values for this inhibition are comparable to those of established anti-inflammatory drugs .

Compound IC50 (μM) Target
1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of this compound. In carrageenan-induced paw edema models, it exhibited significant reductions in inflammation, indicating its potential as an anti-inflammatory agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that the presence of specific functional groups, such as the chlorinated pyridazine and the piperidine structure, enhances the compound's biological activity. Modifications to these structures could lead to improved efficacy and selectivity for biological targets.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance, analogs with variations in the pyrrole moiety have shown enhanced binding affinities to certain receptors, indicating that small structural changes can significantly impact biological activity .

Example Case Study

A notable case study involved the synthesis of a derivative where modifications were made to the pyrrole side chain. This derivative exhibited increased potency against COX enzymes compared to the parent compound, highlighting the importance of SAR in drug design .

Q & A

Q. Example SAR Table :

ModificationIC₅₀ (IKKβ Inhibition)Selectivity (vs. IKKα)
6-Cl on pyridazine (Parent)0.5 µM10-fold
6-Br on pyridazine0.3 µM8-fold
N-Methylpyrrole removal>10 µMN/A
Data adapted from enzyme inhibition studies in THP-1 cells .

Advanced: How is the compound’s interaction with biological targets analyzed computationally?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., IKKβ’s ATP-binding pocket).
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Free energy calculations : Apply MM/GBSA to estimate binding affinities .

Advanced: What methodologies assess metabolic stability in preclinical studies?

Methodological Answer:

  • Liver microsomal assays : Incubate with human or rodent microsomes; quantify parent compound via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6.
  • Half-life (t½) determination : Apply high-throughput metabolic stability platforms (e.g., HepaRG cells) .

Advanced: How are patents leveraged to inform research directions?

Methodological Answer:

  • Patent databases : Search Espacenet or USPTO for structural analogs (e.g., piperidine-pyridazine carboxamides).
  • Claim analysis : Focus on therapeutic claims (e.g., “IKKβ inhibition for inflammatory diseases”).
  • Freedom-to-operate (FTO) : Ensure novel modifications avoid existing intellectual property .

Advanced: What techniques identify novel biological targets for this compound?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins.
  • Proteomics : LC-MS/MS to identify captured proteins (e.g., kinases, phosphatases).
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint resistance mechanisms .

Advanced: How is crystallographic data utilized in lead optimization?

Methodological Answer:

  • X-ray crystallography : Solve co-crystal structures with target enzymes to guide rational design.
  • Fragment replacement : Modify functional groups (e.g., pyrrole methyl) to optimize hydrogen bonding.
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to validate binding improvements .

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